1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane
Overview
Description
1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane is a heterocyclic compound featuring a pyrimidine ring substituted with an ethoxy group at the 4-position and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane typically involves the reaction of 4-ethoxypyrimidine with 1,4-diazepane under specific conditions. One common method includes:
Starting Materials: 4-ethoxypyrimidine and 1,4-diazepane.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The mixture is stirred at elevated temperatures (typically 80-100°C) for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the diazepane ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid at room temperature.
Reduction: NaBH4 in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like K2CO3 in DMF at 60-80°C.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted pyrimidine or diazepane derivatives.
Scientific Research Applications
1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxypyrimidin-2-yl)-1,4-diazepane: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Chloropyrimidin-2-yl)-1,4-diazepane: Contains a chlorine atom at the 4-position of the pyrimidine ring.
1-(4-Methylpyrimidin-2-yl)-1,4-diazepane: Features a methyl group at the 4-position of the pyrimidine ring.
Uniqueness
1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets compared to its analogs.
Biological Activity
1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane is a heterocyclic compound belonging to the 1,4-diazepine class, characterized by a diazepane ring and a pyrimidine moiety. Its structural features include an ethoxy group at the 4-position of the pyrimidine, which may influence its biological activity. This compound has garnered interest for its diverse therapeutic applications, particularly in medicinal chemistry and pharmacology.
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-tubercular agent, antidepressant precursor, and factor Xa inhibitor.
Anti-Tubercular Activity
Research indicates that compounds in the 1,4-diazepine class exhibit significant anti-tubercular activity. A study synthesized a series of derivatives, including this compound, which were evaluated against Mycobacterium tuberculosis H37Ra. The results showed that several derivatives had IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against the pathogen.
Antidepressant Properties
The compound is also utilized in synthesizing antidepressant molecules through metal-catalyzed reactions. The structural motifs derived from this compound are integral to various classes of antidepressants such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). These antidepressants have demonstrated effectiveness in alleviating symptoms of moderate to severe depression.
Factor Xa Inhibition
In another study focused on anticoagulant properties, derivatives of 1,4-diazepane were synthesized and evaluated for their ability to inhibit factor Xa (fXa), a key enzyme in the coagulation cascade. One derivative showed potent fXa inhibitory activity with an IC50 value of 6.8 nM, demonstrating its potential as an antithrombotic agent without prolonging bleeding time .
The interactions of this compound with neurotransmitter receptors and enzymes are crucial for understanding its therapeutic effects. Preliminary studies suggest that it may interact with serotonin receptors (5-HT2C), influencing mood regulation and anxiety . Additionally, its role as a factor Xa inhibitor suggests interactions with coagulation pathways.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(3-Methylpyridin-2-yl)-1,4-diazepane | Methyl group substitution on pyridine | Antidepressant properties |
1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane | Fluorine substitution on pyrimidine | Anticancer activity |
1-(4-Chloropyridin-2-yl)-1,4-diazepane | Chlorine substitution on pyridine | Antimicrobial effects |
Case Studies
Several studies have highlighted the efficacy of compounds related to this compound:
- Antitubercular Activity : A series of novel substituted compounds were synthesized and tested against Mycobacterium tuberculosis, yielding promising results that support further development as anti-tubercular agents.
- Antidepressant Synthesis : The compound's role in synthesizing effective antidepressants has been documented through various metal-catalyzed methodologies that enhance yields and selectivity in drug development.
- Anticoagulant Research : The investigation into its anticoagulant properties has led to the identification of derivatives with significant fXa inhibition potential, paving the way for new antithrombotic therapies .
Properties
IUPAC Name |
1-(4-ethoxypyrimidin-2-yl)-1,4-diazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-16-10-4-6-13-11(14-10)15-8-3-5-12-7-9-15/h4,6,12H,2-3,5,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBQITCFKJSUHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1)N2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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